molecular formula C7H7Cl2NO B1354294 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride CAS No. 61889-48-3

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

Cat. No. B1354294
CAS RN: 61889-48-3
M. Wt: 192.04 g/mol
InChI Key: PBIUDEUWYGBHDW-UHFFFAOYSA-N
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Patent
US06469031B1

Procedure details

To a solution of 3-acetylpyridine (100 g, 0.83 moles) in diethyl ether (1 L) was added of 1 N hydrogen chloride in ether (950 mL) with rapid stirring. The precipitated solids were filtered, washed with ether and dried. The hydrochloride salt (129 g, 0.83 mol) was added to a 5 L reactor equipped with a mechanical stirrer and dissolved with 1 N HCl in acetic acid (830 mL). The mixture was stirred until a clear solution was obtained, then N-chlorosuccinimide (111 g, 0.83 mol) was added, resulting in a yellow mixture. The solution was stirred at room temperature for 18 hours, gradually becoming a colorless suspension. The solids were collected by filtration and washed with ether; the filtrate was treated overnight with N-chlorosuccinimide (80 g, 0.6 mole) and additional product was collected to yield a white solid (152 g, 95%). 1H-NMR (300 MHz, DMSO-d6) δ10.3 (br s, 1H), 9.27 (s, 1H), 8.96 (d, 1H, J=5.1 Hz), 8.62 (d, 1H, J=9.9 Hz), 7.89 (m, 1H), 5.30 (s, 2H); MS (EI) m/z 155 (M+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
129 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
830 mL
Type
solvent
Reaction Step Three
Quantity
111 g
Type
reactant
Reaction Step Four
Quantity
80 g
Type
reactant
Reaction Step Five
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[ClH:10].[Cl:11]N1C(=O)CCC1=O>C(OCC)C.C(O)(=O)C>[ClH:11].[Cl:10][CH2:2][C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC
Name
Quantity
950 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
hydrochloride salt
Quantity
129 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
830 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
111 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Five
Name
Quantity
80 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
resulting in a yellow mixture
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.